Palodesangren E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palodesangren E is a plant-derived secondary metabolite isolated from the bark of Brosimum rubescens TaubertThis compound has garnered interest due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palodesangren E involves a multi-step process starting from a tricyclic core. A notable synthetic route includes the regioselective magnesium chloride-mediated Casnati-Skattebøl ortho-formylation of phenol, followed by Wittig methylenation, acryloylation, and ruthenium (II)-catalyzed ring-closing metathesis. This sequence leads to the formation of the final 2H-pyran-2-one ring of the desired tetracyclic core .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis is carried out in research laboratories using the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Palodesangren E undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Palodesangren E has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Medicine: Explored for its potential therapeutic effects in treating hormone-related disorders.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of palodesangren E involves its interaction with molecular targets such as androgen receptors. It inhibits the enzyme testosterone 5α-reductase, preventing the formation of 5α-dihydrotestosterone, a potent androgen. This inhibition can lead to reduced androgenic effects, making it a potential candidate for treating conditions like androgenic alopecia and prostate hyperplasia .
Comparison with Similar Compounds
Similar Compounds
- Palodesangren A
- Palodesangren B
- Palodesangren C
- Palodesangren D
Uniqueness
Palodesangren E is unique among its analogs due to its specific substitution pattern on the tetracyclic benzo[c]pyranochromenone core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C31H28O7 |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(4R,4aS,5S,12bR)-4,5-bis(4-hydroxy-2-methoxyphenyl)-2-methyl-4,4a,5,12b-tetrahydro-3H-isochromeno[4,3-g]chromen-9-one |
InChI |
InChI=1S/C31H28O7/c1-16-10-23(20-7-5-18(32)13-26(20)35-2)30-24(11-16)22-12-17-4-9-29(34)37-25(17)15-28(22)38-31(30)21-8-6-19(33)14-27(21)36-3/h4-9,11-15,23-24,30-33H,10H2,1-3H3/t23-,24-,30-,31+/m0/s1 |
InChI Key |
BKCPZBIJQGQCCP-ODJQGHGISA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@H]([C@@H](C1)C3=C(C=C(C=C3)O)OC)[C@H](OC4=C2C=C5C=CC(=O)OC5=C4)C6=C(C=C(C=C6)O)OC |
Canonical SMILES |
CC1=CC2C(C(C1)C3=C(C=C(C=C3)O)OC)C(OC4=C2C=C5C=CC(=O)OC5=C4)C6=C(C=C(C=C6)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.